molecular formula C13H18N2O5S B3020490 Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 568567-41-9

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate

Cat. No.: B3020490
CAS No.: 568567-41-9
M. Wt: 314.36
InChI Key: IEVRXJNUTFAVLB-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate (CAS: 568567-41-9) is a thiazolidinone derivative characterized by a morpholine-substituted oxoethyl group at the 3-position of the thiazolidin-4-one core. Its molecular formula is C₁₃H₁₈N₂O₅S, with a molecular weight of 314.36 g/mol . The compound’s structure includes a conjugated enone system (α,β-unsaturated ester) and a morpholine ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl (2E)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRXJNUTFAVLB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate typically involves multiple steps. One common method starts with the reaction of 2-(morpholin-4-yl)ethanamine with ethyl 2-bromoacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring. The final step involves the oxidation of the thiazolidine ring to introduce the oxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can produce diols. Substitution reactions can yield a variety of esters and amides .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidine Ring : Achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
  • Introduction of the Morpholine Group : This is accomplished through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

For industrial applications, optimizing these synthetic routes can enhance yield and purity. Techniques such as catalyst use, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography are commonly employed.

Medicinal Chemistry

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is being investigated as a pharmacophore in drug design due to its ability to interact with various biological targets. Its structural components may enhance binding affinity to specific receptors or enzymes, making it a candidate for the development of new therapeutic agents.

Biological Studies

This compound can be utilized in studies focused on enzyme inhibition and receptor binding. Its unique structure allows researchers to explore how modifications affect biological activity and interactions within cellular systems.

Industrial Applications

In addition to its research applications, this compound may serve as an intermediate in the synthesis of more complex molecules relevant to various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The morpholine group in the target compound distinguishes it from analogs with aromatic (e.g., 3-fluorophenyl ) or heterocyclic (e.g., dichlorothiazole ) substituents. Morpholine’s electron-rich oxygen atom may enhance solubility or modulate receptor binding.
  • The ethyl ester moiety is common across several analogs, but substitution at the 3-position (e.g., morpholine vs. fluorophenyl) critically influences bioactivity .

Key Findings :

  • The acetamide derivatives exhibit potent antifungal activity, with EC₅₀ values comparable to commercial fungicides .
  • Fluorophenyl analogs show promise in antiparasitic applications, likely due to halogen-mediated interactions .
  • The target compound’s morpholine group may offer advantages in pharmacokinetics (e.g., solubility) but requires empirical validation.

Biological Activity

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H18N2O5S
Molecular Weight : 314.36 g/mol
IUPAC Name : ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Canonical SMILES : CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2

The compound features a morpholine ring, a thiazolidine ring, and an ester functional group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The morpholine ring enhances binding affinity, while the thiazolidine ring contributes to the compound's stability and reactivity. The ester group facilitates cellular uptake and distribution, allowing for effective interaction with biological systems .

Antidiabetic Activity

Thiazolidinone derivatives, including compounds similar to this compound, have been recognized for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The introduction of various substituents can enhance this property. For instance, compounds modified at specific positions showed improved inhibition of lipid peroxidation in cell-free systems . The antioxidant mechanisms involve the scavenging of free radicals and the reduction of oxidative stress markers.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reported that these compounds inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through pathways involving AKT and mTOR signaling .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazolidinones have been reported to exhibit activity against a range of pathogens due to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Case Studies and Research Findings

Study Findings
Carraro Junior et al. (2021)Investigated thiazolidinone derivatives for antioxidant activity; found significant inhibition of lipid peroxidation .
Verma et al. (2021)Reported on anticancer activity against MCF-7 cells; compounds showed IC50 values ranging from 1.27 to 1.50 μM .
Aziz et al. (2020)Evaluated quinazolinone-thiazolidinone hybrids against cancer cell lines; demonstrated promising results in inhibiting cell growth .

Q & A

Q. What are the common synthetic routes for preparing thiazolidinone derivatives like Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate?

Methodological Answer: Thiazolidinone cores are typically synthesized via cyclocondensation reactions. For example, a one-step method involves reacting thiosemicarbazides with ethyl bromoacetate in ethanol under reflux, catalyzed by sodium acetate . Modifications at the 3-position (e.g., morpholin-4-yl-2-oxoethyl) can be achieved by introducing pre-functionalized alkylating agents during the cyclization step . Reaction monitoring via TLC and purification by recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) are standard .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent integration and electronic environments (e.g., morpholine carbonyl at ~168 ppm, thiazolidinone C=O at ~165 ppm) .
  • X-ray crystallography : Employ SHELX or WinGX for structure refinement. For anisotropic displacement parameters, ORTEP-3 is recommended to visualize thermal ellipsoids .
  • Mass spectrometry : Confirm molecular weight using high-resolution ESI/APCI-MS (e.g., observed [M+H]+^+ peaks matching theoretical values within 3 ppm) .

Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?

Methodological Answer: Follow protocols from studies on analogous thiazolidinones:

  • Antifungal susceptibility testing : Use mycelial growth inhibition assays against plant pathogens (e.g., Alternaria solani) with EC50_{50} determination via dose-response curves. Compare activity to commercial fungicides like carbendazim .
  • Microdilution assays : Test against human fungal pathogens (e.g., Candida albicans) in RPMI-1640 medium, with MIC values calculated after 48-hour incubation .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s puckering conformation or tautomeric states?

Methodological Answer:

  • Puckering analysis : Apply Cremer-Pople coordinates to quantify ring puckering in the thiazolidinone core using crystallographic data. Software like PARST or PLATON can automate calculations .
  • Tautomer stability : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energies of enol-keto tautomers. Solvent effects (e.g., ethanol) should be modeled using PCM approximations .

Q. What strategies optimize the synthetic yield of morpholin-4-yl-2-oxoethyl-substituted thiazolidinones?

Methodological Answer:

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of morpholin-4-yl-2-oxoethyl precursor to thiosemicarbazide to minimize side reactions .
  • Catalysis : Add anhydrous Na2_2CO3_3 (2 eq) to deprotonate intermediates and accelerate cyclization .
  • Solvent selection : Reflux in DMF/acetic acid (1:2 v/v) enhances solubility of polar intermediates .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid metabolism as a cause of reduced in vivo efficacy .
  • Toxicity profiling : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out off-target effects masking antifungal activity .

Q. What structural modifications enhance selectivity for fungal CYP51 over human targets?

Methodological Answer:

  • SAR analysis : Introduce electron-withdrawing groups (e.g., -CF3_3) at the arylidene position to improve fungal membrane penetration while minimizing human P450 interactions .
  • Docking studies : Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 5TZ1). Prioritize modifications that strengthen hydrogen bonding with heme propionates .

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